6-Bromo-N,N-dipropylpyridazin-4-amine
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Overview
Description
6-Bromo-N,N-dipropylpyridazin-4-amine is a chemical compound with the molecular formula C10H16BrN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 6 and dipropylamine groups at the nitrogen atom of the pyridazine ring makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dipropylpyridazin-4-amine typically involves the bromination of pyridazine derivatives followed by the introduction of dipropylamine groups. One common method starts with the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 6-bromopyridazine is then reacted with dipropylamine under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control of reaction conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dipropylpyridazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
6-Bromo-N,N-dipropylpyridazin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dipropylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,4-dimethylpyridin-3-amine: Another brominated pyridazine derivative with different substituents.
6-Bromo-N,N-dimethylpyridazin-4-amine: Similar structure but with dimethylamine groups instead of dipropylamine.
Uniqueness
6-Bromo-N,N-dipropylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dipropylamine groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H16BrN3 |
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Molecular Weight |
258.16 g/mol |
IUPAC Name |
6-bromo-N,N-dipropylpyridazin-4-amine |
InChI |
InChI=1S/C10H16BrN3/c1-3-5-14(6-4-2)9-7-10(11)13-12-8-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
MNWFTXNBEQJYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=NN=C1)Br |
Origin of Product |
United States |
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